molecular formula C9H9BrN4O B1448403 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1227955-05-6

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1448403
M. Wt: 269.1 g/mol
InChI Key: QDCXDMYJQSRYLL-UHFFFAOYSA-N
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Description

“5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide” is a chemical compound with the CAS Number: 377779-74-3 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of this compound involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound can be determined by X-ray crystallography .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its InChI Code is 1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) .

Scientific Research Applications

  • Antituberculosis Agents
    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : High throughput screening (HTS) approach was used to identify hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG .
    • Results : The minimum inhibitory concentration (MIC), resulting in an 80% reduction in bacterial growth (MIC 80), was quite promising (0.03 to 5.0 μM) .
  • Anti-TB Compounds
    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating TB, MDR-TB, and XDR-TB .
    • Methods : High throughput screening (HTS) approach was used to identify hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG .
    • Results : The minimum inhibitory concentration (MIC 90), resulting in a 90% reduction in bacterial growth, ranged from 0.4–1.9 μM for replicating and non-replicating TB, and 0.07–2.2 μM for MDR-TB .
  • Anti-TB Compounds
    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating TB, MDR-TB, and XDR-TB .
    • Methods : High throughput screening (HTS) approach was used to identify hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG .
    • Results : The minimum inhibitory concentration (MIC 90), resulting in a 90% reduction in bacterial growth, ranged from 0.4–1.9 μM for replicating and non-replicating TB, and 0.07–2.2 μM for MDR-TB .

Safety And Hazards

The compound has the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, aiming to improve the ecological impact of the classical schemes . The most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton are being summarized .

properties

IUPAC Name

5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCXDMYJQSRYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164479
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

CAS RN

1227955-05-6
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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